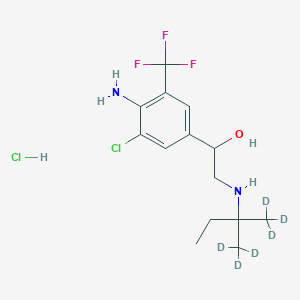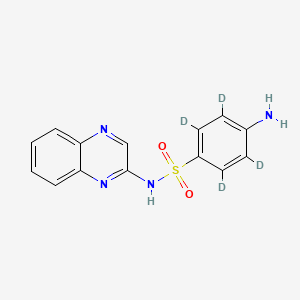
Sulfaquinoxaline-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfaquinoxaline-d4 is a deuterium-labeled derivative of sulfaquinoxaline, an antimicrobial agent primarily used in veterinary medicine. It exhibits activity against a broad spectrum of Gram-negative and Gram-positive bacteria and is commonly used to prevent coccidiosis and bacterial infections in animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfaquinoxaline-d4 is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into the sulfaquinoxaline molecule. The synthesis involves the substitution of hydrogen atoms with deuterium atoms in the sulfaquinoxaline structure. This process is typically carried out using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
The industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in large reactors, followed by purification steps to isolate the deuterium-labeled product. The final product is then subjected to quality control measures to ensure its purity and isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfaquinoxaline-d4 undergoes various chemical reactions, including:
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Peroxymonosulfate in the presence of ferrous ions (Fe(II)).
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfaquinoxaline derivatives.
Applications De Recherche Scientifique
Sulfaquinoxaline-d4 is widely used in scientific research due to its deuterium labeling, which allows for the study of pharmacokinetics and metabolic profiles of drugs. Its applications include:
Mécanisme D'action
Sulfaquinoxaline-d4 exerts its effects by inhibiting the enzyme dihydrofolate synthetase, which is essential for the synthesis of nucleic acids in bacteria and coccidia. This inhibition disrupts the nucleic acid synthesis, leading to the death of the microorganisms. The compound’s active peak against coccidia is at the second schizont stage, which is the fourth day of the coccidial life cycle .
Comparaison Avec Des Composés Similaires
Sulfaquinoxaline-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Sulfaquinoxaline: The non-deuterated form of sulfaquinoxaline, used for similar purposes but without the benefits of deuterium labeling.
Sulfapyridine: Another sulfonamide used as an antimicrobial agent.
Sulfadiazine: A sulfonamide with similar antimicrobial properties.
2-Amino-quinoxaline: A structurally related compound used in various chemical reactions.
This compound’s uniqueness lies in its deuterium labeling, which provides advantages in studying drug metabolism and pharmacokinetics, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C14H12N4O2S |
|---|---|
Poids moléculaire |
304.36 g/mol |
Nom IUPAC |
4-amino-2,3,5,6-tetradeuterio-N-quinoxalin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18)/i5D,6D,7D,8D |
Clé InChI |
NHZLNPMOSADWGC-KDWZCNHSSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC3=CC=CC=C3N=C2)[2H] |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




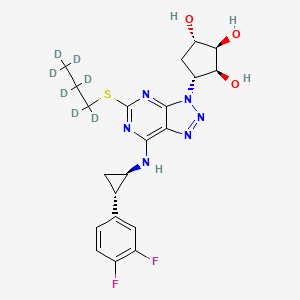
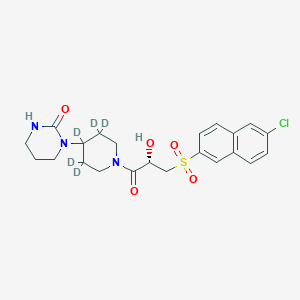
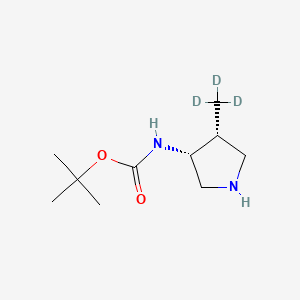
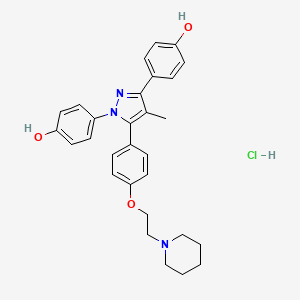




![5-chloro-N-[(2S,3R)-3-hydroxy-4-(methoxymethylamino)-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12414041.png)
